Cas no 258831-77-5 (5-Carboxy SU 5402)

5-Carboxy SU 5402 is a chemically modified derivative of SU 5402, a known inhibitor of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. The addition of a carboxyl group enhances its solubility and reactivity, making it a versatile intermediate for further derivatization in medicinal chemistry and biochemical research. This compound retains the inhibitory activity of the parent molecule while offering improved handling properties for conjugation or structural optimization. Its utility extends to targeted drug discovery, particularly in studies involving angiogenesis and receptor tyrosine kinase signaling pathways. Suitable for research applications requiring precise molecular modifications.
5-Carboxy SU 5402 structure
5-Carboxy SU 5402 structure
商品名:5-Carboxy SU 5402
CAS番号:258831-77-5
MF:C18H16N2O5
メガワット:340.33000
CID:914095

5-Carboxy SU 5402 化学的及び物理的性質

名前と識別子

    • 5-Carboxy SU 5402
    • 4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid

計算された属性

  • せいみつぶんしりょう: 340.10600

じっけんとくせい

  • PSA: 122.98000
  • LogP: 2.61630

5-Carboxy SU 5402 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C182460-10mg
5-Carboxy SU 5402
258831-77-5
10mg
$ 173.00 2023-09-08
TRC
C182460-5mg
5-Carboxy SU 5402
258831-77-5
5mg
$ 110.00 2023-09-08
TRC
C182460-25mg
5-Carboxy SU 5402
258831-77-5
25mg
$ 397.00 2023-09-08
TRC
C182460-50mg
5-Carboxy SU 5402
258831-77-5
50mg
$ 764.00 2023-04-18
TRC
C182460-100mg
5-Carboxy SU 5402
258831-77-5
100mg
$ 1355.00 2023-04-18

5-Carboxy SU 5402 関連文献

5-Carboxy SU 5402に関する追加情報

5-Carboxy SU 5402: A Comprehensive Overview

The compound with CAS No 258831-77-5, commonly referred to as 5-Carboxy SU 5402, has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of SU 5402, a well-known tyrosine kinase inhibitor, with the addition of a carboxy group at the fifth position. The introduction of this functional group has been shown to enhance its pharmacokinetic properties and bioavailability, making it a promising candidate for various therapeutic interventions.

SU 5402 itself is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are key players in angiogenesis and tumor growth. The modification to create 5-Carboxy SU 5402 was aimed at improving its solubility and stability, thereby increasing its efficacy in biological systems. Recent studies have demonstrated that this compound exhibits enhanced anti-angiogenic activity compared to its parent compound, making it a valuable tool in the fight against cancer.

The synthesis of 5-Carboxy SU 5402 involves a multi-step process that includes the introduction of the carboxy group through either nucleophilic substitution or coupling reactions. Researchers have employed various strategies to optimize the yield and purity of this compound, with some methods achieving over 98% purity. The structural characterization of CAS No 258831-77-5 has been performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, ensuring its identity and quality.

In terms of biological activity, 5-Carboxy SU 5402 has shown remarkable efficacy in inhibiting VEGFR and PDGFR kinases in vitro. Preclinical studies have demonstrated that this compound can effectively suppress tumor growth and metastasis in animal models. Furthermore, its ability to modulate the tumor microenvironment by reducing angiogenesis has been validated in multiple experimental settings. These findings underscore the potential of CAS No 258831-77-5 as a novel therapeutic agent for cancer treatment.

The pharmacokinetic profile of 5-Carboxy SU 5402 has also been extensively studied. Compared to SU 5402, this compound exhibits improved oral bioavailability and reduced clearance rates, which are critical factors for its clinical utility. Additionally, its half-life has been extended, allowing for less frequent dosing and better patient compliance. These attributes make CAS No 258831-77-5 a strong candidate for advancing into clinical trials.

Recent advancements in drug delivery systems have further enhanced the therapeutic potential of SU 5402 derivatives, including CAS No 258831-77-5. Researchers have explored the use of nanotechnology-based delivery platforms to improve the targeting efficiency of this compound to tumor sites. These innovations aim to minimize systemic toxicity while maximizing therapeutic efficacy, which is a critical consideration for anti-cancer agents.

In conclusion, CAS No 258831-77-5, or SU 5402 with a carboxy group at position five, represents a significant advancement in the field of anti-cancer drug development. Its enhanced pharmacokinetic properties, improved bioavailability, and potent anti-angiogenic activity make it a promising candidate for future therapeutics. As research continues to uncover new insights into its mechanisms of action and clinical applications, SU 5402 derivatives like CAS No 258831-77-5 are poised to play a pivotal role in the fight against cancer.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量